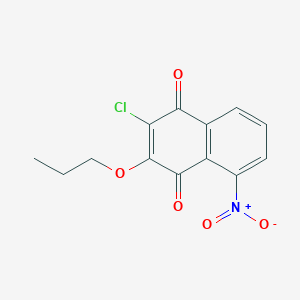![molecular formula C17H13NO2S B11840006 5,11-Dimethyl[1]benzothieno[2,3-g]isoquinoline 6,6-dioxide CAS No. 23018-38-4](/img/structure/B11840006.png)
5,11-Dimethyl[1]benzothieno[2,3-g]isoquinoline 6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide is a complex organic compound with the molecular formula C17H13NO2S. It is known for its unique structure, which includes a benzothienoisoquinoline core with two methyl groups and an oxygenated sulfur atom.
Métodos De Preparación
The synthesis of 5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly targeting the oxygenated sulfur atom.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of benzothienoisoquinoline derivatives.
Biology: Researchers investigate its potential biological activities, including its interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, although specific medical applications are still under investigation.
Industry: Its unique chemical structure makes it a candidate for developing new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to interact with specific enzymes, receptors, or other biomolecules. The exact pathways and molecular targets are subjects of ongoing research, and detailed mechanisms are yet to be fully elucidated .
Comparación Con Compuestos Similares
5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide can be compared with other benzothienoisoquinoline derivatives. Similar compounds include:
- 5,11-Dimethyl1benzothieno[3,2-g]isoquinoline : This compound has a similar core structure but differs in the position of the sulfur atom and the oxidation state.
- Benzofuro[2,3-g]isoquinoline,5,11-dimethyl- : Another related compound with a different heterocyclic system.
The uniqueness of 5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide lies in its specific substitution pattern and the presence of the dioxide group, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
23018-38-4 |
|---|---|
Fórmula molecular |
C17H13NO2S |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
5,11-dimethyl-[1]benzothiolo[2,3-g]isoquinoline 6,6-dioxide |
InChI |
InChI=1S/C17H13NO2S/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)21(17,19)20/h3-9H,1-2H3 |
Clave InChI |
ZXFXICSWANUESF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CN=CC2=C(C3=C1S(=O)(=O)C4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


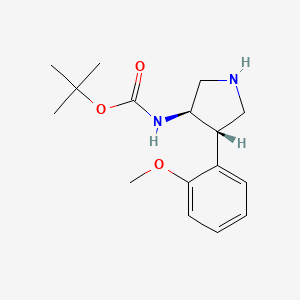
![2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11839931.png)
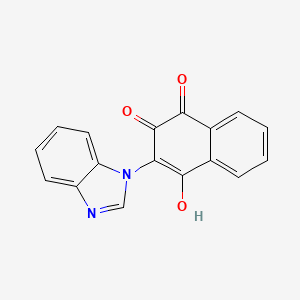
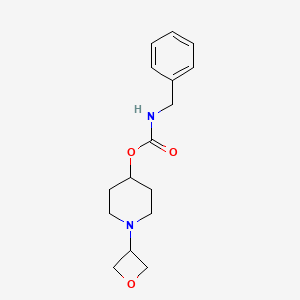
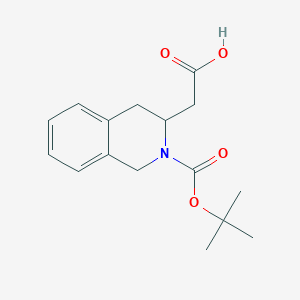

![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B11839951.png)
![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid](/img/structure/B11839956.png)




![[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid](/img/structure/B11839989.png)
